molecular formula C21H19N5O2S B11211599 2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B11211599
M. Wt: 405.5 g/mol
InChI Key: VPWYETIRVMJYLO-UHFFFAOYSA-N
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Description

2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H19N5O2S/c27-18(22-12-11-15-7-3-1-4-8-15)14-29-21-24-19-17(13-23-25-19)20(28)26(21)16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H,22,27)(H,23,25)

InChI Key

VPWYETIRVMJYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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